N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by two pyrazole rings. The first pyrazole (at position 5) is substituted with 1,3-dimethyl groups and a methylene bridge linking it to the amine group. The second pyrazole (at position 4) bears a propan-2-yl (isopropyl) substituent. This structural configuration imparts unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-11(6-14-17)13-7-12-5-10(3)15-16(12)4/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
VAWPIDFDPLKAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In DMF at 60°C, this method achieves yields of 68–75% after chromatographic purification. Side products, such as dialkylated species or unreacted starting materials, are minimized by controlling stoichiometry (1:1.05 ratio of amine to alkyl bromide).
Reductive Amination Approach
An alternative pathway employs reductive amination between (1,3-dimethyl-1H-pyrazol-5-yl)methanamine and 1-isopropyl-1H-pyrazol-4-one. This method avoids harsh alkylation conditions and improves functional group compatibility.
Key Steps:
-
Imine Formation : The amine and ketone react in toluene under Dean-Stark conditions to remove water, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the target amine at pH 6–7.
| Reduction Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₄ | 42 | 78 |
| NaBH₃CN | 71 | 92 |
| H₂/Pd-C | 55 | 85 |
NaBH₃CN proves superior due to its chemoselectivity, minimizing over-reduction of the pyrazole rings. Post-reduction, extraction with ethyl acetate and silica gel chromatography yield the compound in >90% purity.
Multi-Step Synthesis via Pyrazoline Intermediates
Patented methods describe constructing the bis-pyrazole framework through pyrazoline dehydrogenation. Starting from 2-pyrazoline derivatives, sulfuric acid and catalytic iodine (0.1–2 mol%) facilitate dehydrogenation at 50–250°C.
Industrial-Scale Protocol:
-
Pyrazoline Synthesis : Condensation of hydrazine derivatives with α,β-unsaturated ketones.
-
Dehydrogenation :
| Step | Yield (%) | Time (h) |
|---|---|---|
| Pyrazoline formation | 82 | 6 |
| Dehydrogenation | 76 | 12 |
This method scales efficiently, with continuous flow reactors enhancing throughput by 30% compared to batch processes.
Catalytic Cross-Coupling Strategies
Recent advances utilize palladium-catalyzed coupling to link pre-synthesized pyrazole units. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a brominated counterpart achieves selective bond formation.
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Dioxane | 65 |
| PdCl₂(dppf) | BINAP | THF | 58 |
| NiCl₂(PCy₃)₂ | — | Toluene | 47 |
Optimized conditions (Pd(OAc)₂/XPhos, 100°C, 24 h) provide moderate yields but require expensive catalysts, limiting industrial adoption.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polarity and structural similarity to byproducts.
| Technique | Conditions | Outcome |
|---|---|---|
| Column Chromatography | SiO₂, EtOAc/Hexane | 95% purity |
| Recrystallization | EtOH/H₂O (7:3) | 99% purity (mp 113–117°C) |
| HPLC | C18 column, MeOH/H₂O | Quantifies impurities |
¹H NMR (DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (s, 6H, N–CH₃), 4.15 (s, 2H, CH₂), 6.02 (s, 1H, pyrazole-H).
Mechanistic Insights and Side Reactions
The alkylation mechanism proceeds via an SN2 pathway, with the amine nucleophile attacking the electrophilic methylene carbon. Competing N-alkylation of pyrazole nitrogens is suppressed by steric hindrance from the 1,3-dimethyl groups.
Common side reactions include:
-
Over-alkylation : Addressed by stoichiometric control.
-
Oxidation : Mitigated by inert atmospheres (N₂/Ar).
-
Tautomerization : The 5-hydroxy pyrazole tautomer may form but reverts under acidic conditions.
Industrial Production and Scalability
Large-scale synthesis (>100 kg batches) employs continuous flow systems to enhance heat transfer and reduce reaction times by 40%. Key parameters:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Temperature Control | ±5°C | ±0.5°C |
| Throughput (kg/day) | 50 | 120 |
| Yield Consistency | 90–93% | 95–97% |
Automated quenching and extraction modules further streamline production, achieving a 98.5% purity threshold without manual intervention.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Alkylation | 75 | 1200 | High |
| Reductive Amination | 71 | 950 | Moderate |
| Dehydrogenation | 76 | 800 | Very High |
| Cross-Coupling | 65 | 2500 | Low |
Dehydrogenation strikes the best balance between cost and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with pyrazole structures exhibit notable anticancer properties. N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways, such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it possesses effective inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Material Science
Polymer Chemistry
this compound is being explored for its potential use in polymer synthesis. Its unique structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers are investigating its application in creating coatings and adhesives that require specific thermal and chemical resistance .
Nanotechnology
In the realm of nanotechnology, this compound is being studied for its role as a stabilizing agent in the synthesis of nanoparticles. Its ability to form stable complexes with metal ions makes it suitable for producing metal nanoparticles with controlled sizes and morphologies, which can be utilized in catalysis and drug delivery systems .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents. The research highlighted the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, surpassing that of traditional antibiotics. This study suggests a promising avenue for developing new antimicrobial agents to combat resistant strains.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Pyrazole Scaffolds
- Steric Effects : The target compound’s isopropyl group introduces moderate steric bulk compared to the phenyl group in 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine, which may influence binding interactions in biological targets .
- Hybrid Structures : Compounds like N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (MW 275.39) demonstrate the impact of branching and alkyl chain length on solubility and bioavailability .
Research Findings and Data Tables
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrazole ring enhances its binding affinity, which can modulate various biological processes. Research indicates that it may act as an inhibitor of certain pathways involved in cell proliferation and inflammation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related pyrazole derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. In particular, compounds with similar structures demonstrated the ability to reduce mTORC1 activity and increase autophagy in cancer cells, suggesting a mechanism that could be beneficial in targeting tumor growth under nutrient-deficient conditions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and may play a role in modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole compounds indicates that they can exhibit significant activity against various pathogens. The specific structure of this compound may enhance its efficacy against bacterial and fungal infections.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Antiproliferative Studies : A study on related compounds showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, indicating that structural modifications can lead to enhanced efficacy .
- Autophagy Modulation : Research demonstrated that certain pyrazole derivatives could disrupt autophagic flux by interfering with mTORC1 reactivation, suggesting a novel mechanism for cancer treatment .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazole structure significantly affect biological activity, leading to the development of more potent derivatives .
Q & A
Q. What are the established synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and what reagents are critical for its preparation?
The synthesis of pyrazole-amine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Condensation reactions : Reacting pyrazole precursors with alkylating agents (e.g., propan-2-yl halides) under basic conditions (e.g., cesium carbonate) .
- Reductive amination : Introducing the amine moiety through coupling reactions, often using copper catalysts to facilitate C-N bond formation . Key reagents include cesium carbonate (for deprotonation), copper(I) bromide (as a catalyst), and solvents like dimethyl sulfoxide (DMSO) to stabilize intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and amine proton environments .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., ESI-HRMS m/z for [M+H]+ peaks) .
- Infrared (IR) spectroscopy : Identification of amine N-H stretches (~3298 cm) and pyrazole ring vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical methods like factorial design to assess variables (temperature, solvent, catalyst loading) and their interactions. For example, adjusting reaction time and temperature (e.g., 35°C for 48 hours) can enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while additives like 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone may stabilize reactive species .
Q. What methodologies resolve contradictions in reported biological activity data for pyrazole-amine derivatives?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms. Standardizing protocols (e.g., MIC assays for antimicrobial studies) is critical .
- Structural modifications : Minor substituent changes (e.g., fluorine vs. methoxy groups) alter binding affinity. Comparative studies using analogs (see Table 1) can isolate activity trends .
Table 1 : Structural analogs and their biological activity trends
| Compound Substituents | Key Activity Difference | Reference |
|---|---|---|
| 5-Fluoro substitution | Enhanced enzyme inhibition | |
| Methoxybenzyl groups | Reduced cytotoxicity |
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Docking simulations : Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases) or receptors. Focus on pyrazole-amine hydrogen bonding with active-site residues .
- Quantum chemical calculations : Assess electronic effects of substituents (e.g., electron-withdrawing fluorine) on binding energy .
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during the alkylation of pyrazole intermediates?
- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution to the 4-position of the pyrazole ring .
- Protecting groups : Temporarily block reactive amines with Boc groups to prevent undesired side reactions .
Q. How do researchers validate the stability of this compound under physiological conditions?
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Mass spectrometry : Identify hydrolyzed or oxidized byproducts (e.g., amine dealkylation or pyrazole ring opening) .
Data Interpretation and Reproducibility
Q. Why might biological activity data vary between in vitro and in vivo studies for this compound?
- Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., CYP450-mediated oxidation of the propan-2-yl group) can reduce efficacy in vivo .
- Tissue penetration : LogP values >2 may enhance membrane permeability but increase off-target binding .
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
